REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([Cl:11])(Cl)Cl)=[CH:4][CH:3]=1.C(OC(=O)C)(=[O:14])C.S(=O)(=O)(O)[OH:20]>>[C:2]([Cl:1])(=[O:14])[CH3:7].[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([Cl:11])=[O:20])=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
230 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
97 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 136 g | |
YIELD: PERCENTYIELD | 91.2% |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C(=O)Cl)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 177 g | |
YIELD: PERCENTYIELD | 101% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([Cl:11])(Cl)Cl)=[CH:4][CH:3]=1.C(OC(=O)C)(=[O:14])C.S(=O)(=O)(O)[OH:20]>>[C:2]([Cl:1])(=[O:14])[CH3:7].[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([Cl:11])=[O:20])=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
230 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
97 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 136 g | |
YIELD: PERCENTYIELD | 91.2% |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C(=O)Cl)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 177 g | |
YIELD: PERCENTYIELD | 101% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([Cl:11])(Cl)Cl)=[CH:4][CH:3]=1.C(OC(=O)C)(=[O:14])C.S(=O)(=O)(O)[OH:20]>>[C:2]([Cl:1])(=[O:14])[CH3:7].[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([Cl:11])=[O:20])=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
230 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
97 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 136 g | |
YIELD: PERCENTYIELD | 91.2% |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C(=O)Cl)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 177 g | |
YIELD: PERCENTYIELD | 101% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |